Sulfonyl Linker Confers Superior Cytotoxicity Over Carbonyl Linker – Class-Level Evidence from Spiro[chroman-2,4'-piperidin]-4-one Derivatives
In a systematic SAR study of spiro[chroman-2,4'-piperidin]-4-one derivatives, compounds containing a sulfonyl spacer (16–18) exhibited significantly greater cytotoxic potency than those with a carbonyl spacer (14–15). The phenylsulfonyl analog 16, the closest published congener to the target compound, demonstrated IC50 values of 0.31–5.62 μM against MCF-7 (breast), A2780 (ovarian), and HT-29 (colon) cancer lines, whereas the trimethoxyphenyl carbonyl analog 15 was 20‑ to 100‑fold less active (IC50 18.77–47.05 μM) [1]. The target compound retains the sulfonyl linker while uniquely adding a 4‑carboxy substituent, placing it within the higher‑potency sulfonyl sub‑class.
| Evidence Dimension | Cytotoxicity (MTT assay IC50) |
|---|---|
| Target Compound Data | Structurally analogous to phenylsulfonyl derivative 16; predicted to be in the sulfonyl high‑potency cluster based on SAR |
| Comparator Or Baseline | Carbonyl-linked analog 15: IC50 18.77–47.05 μM; Phenylsulfonyl analog 16: IC50 0.31–5.62 μM |
| Quantified Difference | Sulfonyl spacer → 20‑ to 100‑fold potency gain over carbonyl spacer (class average) |
| Conditions | MTT assay; MCF-7, A2780, HT-29 cell lines; 24–48 h incubation |
Why This Matters
The sulfonyl linker is a requisite structural feature for meaningful cytotoxic activity in this chemotype; analogs lacking the sulfonyl group are unlikely to achieve comparable potency.
- [1] Abdelatef, S. A. et al. J. Appl. Pharm. Sci., 2018, 8(1), 009-016. View Source
